Diethyl propionylmalonate
Overview
Description
Diethyl propionylmalonate, also known as Diethyl 2-propionylmalonate, is a chemical compound with the linear formula C10H16O5 . It is a compound that has been used in various scientific research and applications .
Synthesis Analysis
The synthesis of this compound can be achieved through the reaction of Grignard derivatives with diethyl ethoxymethylene malonate, generating 2-substituted diethyl malonate derivatives . Another synthesis process involves the hydrogenation of diethyl malonate (DEM) to 1,3-propanediol .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10H16O5 . The compound has a molecular weight of 216.231 .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can be hydrogenated to produce 1,3-propanediol . The reaction of this compound with Grignard reagents or organocuprates gives symmetric malonates or asymmetric malonate derivatives .Physical And Chemical Properties Analysis
This compound has a molecular formula of C10H16O5 and a molecular weight of 216.231 . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis of Arylglycines
Diethyl propionylmalonate has been used in the synthesis of arylglycines, a type of amino acid derivative. A study by Calí and Begtrup (2004) demonstrates the synthesis of aryl N-Boc-aminomalonates, which are then hydrolyzed to produce arylglycines. This process involves using diethyl N-Boc-iminomalonate as a reactive electrophilic glycine equivalent, reacting with organomagnesium compounds (Calí & Begtrup, 2004).
Conformation Analysis of Sodium Enolate Anions
Kiyooka, Kodani, and Suzuki (1980) investigated the conformations of sodium enolate anions derived from diethyl malonate and diethyl alkylmalonates, including this compound, through 1H-NMR spectroscopy in DMSO. Their study provided insights into the Z,Z-type conformations of these anions and their behavior in different conformational states (Kiyooka, Kodani, & Suzuki, 1980).
Synthesis of Fluorooxindole and 2-Fluoro-2-Arylacetic Acid Derivatives
A research by Harsanyi et al. (2014) utilized diethyl 2-fluoromalonate ester, a related compound, as a building block for synthesizing 2-fluoro-2-arylacetic acid and fluorooxindole derivatives. The synthesis involved nucleophilic aromatic substitution reactions followed by decarboxylation, esterification, and reductive cyclization processes (Harsanyi, Sandford, Yufit, & Howard, 2014).
Gas Chromatographic Analysis of Diethyl Acylmalonates
Binder and Groke (1972) studied the thermal fragmentation of diethyl acylmalonates, including this compound, during gas chromatographic analysis. They identified various volatile fragments resulting from different modes of cleavage, providing valuable information for analytical chemistry (Binder & Groke, 1972).
Pathophysiologic Study on Methylmalonic Aciduria
Research by Nakai et al. (1991) explored the pathophysiology of methylmalonic aciduria, investigating the impact of propionate and methylmalonate on liver high-energy phosphate levels. This study offers insights into metabolic disorders and the role of related compounds like this compound in biological systems (Nakai et al., 1991).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s important to note that understanding the mode of action of a compound requires extensive biochemical and pharmacological studies .
Pharmacokinetics
Understanding the pharmacokinetics of a compound is crucial for predicting its bioavailability and potential interactions with other substances .
Action Environment
Factors such as temperature, pH, and presence of other substances can potentially affect the action of a compound .
properties
IUPAC Name |
diethyl 2-propanoylpropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-4-7(11)8(9(12)14-5-2)10(13)15-6-3/h8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYKFDRIECFSJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176027 | |
Record name | Malonic acid, propionyl-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21633-77-2 | |
Record name | 1,3-Diethyl 2-(1-oxopropyl)propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21633-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl propionylmalonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021633772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl propionyl malonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15401 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Malonic acid, propionyl-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIETHYL PROPIONYLMALONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ185I44ZB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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